Isoetharine hydrochloride
Overview
Description
Isoetharine hydrochloride is a relatively selective beta-2 adrenergic agonist. It is a catechol-like agent and a fast-acting bronchodilator used for the treatment of emphysema, bronchitis, and asthma . The compound is known for its ability to produce maximal bronchodilation within 15 minutes of inhalation .
Mechanism of Action
Target of Action
Isoetharine hydrochloride is a relatively selective beta-2 adrenergic agonist . It binds to both beta-1 and beta-2 adrenergic receptors, but it demonstrates more selectivity towards beta-2 adrenergic receptors . These receptors are primarily found in the lungs, particularly on bronchial cell membranes .
Mode of Action
This compound’s mode of action is primarily through its interaction with beta-2 adrenergic receptors. It stimulates an increased activity of adenyl cyclase , which augments the formation of cyclic AMP (cAMP) . This increase in cAMP levels results in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP pathway . The increase in cAMP levels, as a result of the activation of adenyl cyclase, leads to the relaxation of bronchial smooth muscle. This relaxation of the smooth muscle is what causes the bronchodilation effect, which is beneficial in conditions like asthma, bronchitis, and emphysema .
Pharmacokinetics
This compound is rapidly metabolized once inhaled . The metabolism occurs in the lungs, liver, gastrointestinal tract, and other tissues .
Result of Action
The primary result of this compound’s action is bronchodilation . This is achieved through the relaxation of bronchial smooth muscle, which helps to open up the airways and improve breathing . This makes it a fast-acting bronchodilator used for conditions like emphysema, bronchitis, and asthma .
Biochemical Analysis
Biochemical Properties
Isoetharine Hydrochloride interacts with beta-2 adrenergic receptors . While it demonstrates more selectivity towards beta-2 adrenergic receptors, it still binds to beta-1 adrenergic receptors and thus may be associated with beta-1-mediated adverse events .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those in the bronchial smooth muscle. It stimulates the relaxation of bronchial smooth muscle, potentially improving capillary integrity .
Molecular Mechanism
The mechanism of action of this compound involves an increased activity of adenyl cyclase, which augments the formation of cyclic AMP (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity .
Temporal Effects in Laboratory Settings
This compound produces maximal bronchodilation within 15 minutes of inhalation . It is rapidly metabolized once inhaled .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoetharine hydrochloride can be synthesized through a multi-step process involving the reaction of 1,2-benzenediol with 1-chloro-2-propanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with isopropylamine to yield isoetharine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. The compound is typically stored in tight containers to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Isoetharine hydrochloride undergoes various chemical reactions, including:
Oxidation: The catechol moiety in isoetharine can be oxidized to quinones under certain conditions.
Reduction: The compound can be reduced to its corresponding dihydroxy derivative.
Substitution: Isoetharine can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isoetharine hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study beta-2 adrenergic receptor agonists.
Biology: Employed in research on bronchial smooth muscle relaxation and ciliary activity stimulation.
Medicine: Investigated for its potential in treating respiratory conditions like asthma and chronic bronchitis.
Industry: Utilized in the development of inhalation therapies and bronchodilator formulations
Comparison with Similar Compounds
Epinephrine (Adrenalin): The first beta-2 adrenergic agonist used for bronchospasm relief.
Isoprenaline (Isoproterenol): The second-generation beta-2 agonist.
Orciprenaline (Metaproterenol): A third-generation beta-2 agonist with slightly fewer cardiac side effects.
Salbutamol (Albuterol): A widely used beta-2 agonist with a longer duration of action.
Uniqueness of Isoetharine Hydrochloride: this compound is unique due to its rapid onset of action, providing quick relief from bronchospasm within minutes. it has been largely replaced by newer beta-2 agonists like salbutamol, which have fewer side effects and longer durations of action .
Properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;/h5-8,10,13-17H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFDLGGSOCHQOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018907 | |
Record name | Isoetharine hydrochloride [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50-96-4, 2576-92-3 | |
Record name | Isoetharine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoetharine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoetharine hydrochloride [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R,*)-(±)-4-[1-hydroxy-2-[(1-methylethyl)amino]butyl]pyrocatechol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does isoetharine hydrochloride interact with its target and what are the downstream effects?
A: this compound is a beta-adrenergic agonist, meaning it primarily targets beta-adrenergic receptors []. While it displays some selectivity for the beta-2 subtype, it is not as selective as newer beta-2 agonists []. Upon binding to these receptors, primarily located in the bronchial smooth muscle, this compound initiates a signaling cascade that leads to bronchodilation, effectively relaxing and opening the airways []. This makes it useful in treating bronchospasm associated with conditions like asthma.
Q2: Are there any known excipients that can impact the stability of this compound formulations?
A: Yes, the presence of certain excipients can influence the stability of this compound formulations. Specifically, sodium bisulfite, a commonly used antioxidant in pharmaceutical formulations, has been identified as a potential allergen in this compound solutions []. While not directly related to the drug's degradation, this highlights the importance of considering excipient compatibility and potential adverse reactions.
Q3: What analytical methods are commonly employed to determine the concentration and purity of this compound?
A: Several analytical techniques are utilized for analyzing this compound. A colorimetric method utilizing potassium ferricyanide in a phosphate buffer solution allows for simple and accurate quantification of this compound in inhalation solutions []. This method, measuring absorbance at 500 nm, demonstrates good agreement with results obtained using HPLC, the established method by USP-NF []. Additionally, reversed-phase liquid chromatography with amperometric detection provides a sensitive method to determine isoetharine levels in plasma samples, crucial for pharmacokinetic studies [].
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